molecular formula C8H7ClO3S B571513 (4-Formylphenyl)methanesulfonyl chloride CAS No. 1196151-28-6

(4-Formylphenyl)methanesulfonyl chloride

Cat. No. B571513
M. Wt: 218.651
InChI Key: TUYACRWBDYWSGY-UHFFFAOYSA-N
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Description

“(4-Formylphenyl)methanesulfonyl Chloride” is an analogue of “4-Hydroxybenzenemethanesulfonyl Chloride”, a derivative of “4-Hydroxybenzyl Alcohol”. It is used as a reagent in the synthesis of a conjugate of calicheamicin, which is used in the treatment of acute myeloid leukemia . It also participates in the oxidation of phenols catalyzed by polyphenol oxidase and is used in the preparation of antimalarial agents .


Synthesis Analysis

The synthesis of methanesulfonyl chloride, which is similar to “(4-Formylphenyl)methanesulfonyl Chloride”, is believed to proceed via a free radical pathway . It is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction .


Molecular Structure Analysis

The molecular formula for “(4-Formylphenyl)methanesulfonyl Chloride” is C8H7ClO3S . A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms .


Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and is used in a lot of synthesis reactions to yield other chemical compounds . Its primary use is to synthesize methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

“(4-Formylphenyl)methanesulfonyl Chloride” has a molecular weight of 218.65738 . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

Methanesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is fatal if inhaled and toxic if swallowed or in contact with skin .

properties

IUPAC Name

(4-formylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYACRWBDYWSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281255
Record name 4-Formylbenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formylphenyl)methanesulfonyl chloride

CAS RN

1196151-28-6
Record name 4-Formylbenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formylbenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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